molecular formula C23H27N5O2 B5218533 1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide

Cat. No.: B5218533
M. Wt: 405.5 g/mol
InChI Key: LGCRBHPZDJVGKT-UHFFFAOYSA-N
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Description

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzhydryl group, and a morpholine moiety, which collectively contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The benzhydryl group can be introduced through nucleophilic substitution reactions, while the morpholine moiety is often added via amide bond formation using appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity, while the morpholine moiety can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is unique due to its combination of the benzhydryl, triazole, and morpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-23(24-12-7-13-27-14-16-30-17-15-27)21-18-28(26-25-21)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,22H,7,12-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCRBHPZDJVGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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